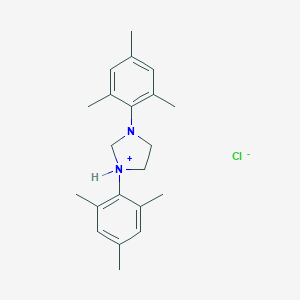

1,3-二间甲苯基咪唑啉-1-氯化物

概述

描述

Synthesis Analysis

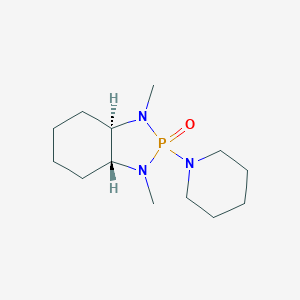

The synthesis of imidazolium-based compounds often involves unexpected reactions, such as the formation of 2-mesityl-1H-benzo[d]imidazol-3-ium chloride from N-[(1E)-mesitylmethylene]benzene-1,2-diamine and CoCl2·6H2O. This process has been characterized using elemental analysis, NMR, FT-IR spectroscopies, and single-crystal X-ray diffraction, alongside DFT calculations to compare with experimental results (Özdemir, 2012).

Molecular Structure Analysis

The molecular structure of 1,3-dimethylimidazolium chloride has been elucidated using neutron diffraction, revealing significant charge ordering and similarities to its solid-state structure. This analysis highlighted the dominance of hydrogen-bonding interactions between the ring hydrogens and the chloride ion, providing insights into the local order within the liquid state (Hardacre et al., 2003).

Chemical Reactions and Properties

1,3-Dimesitylimidazolidin-1-ium chloride reacts with various reagents to form diverse compounds, demonstrating its versatility. For example, its reaction with nickelocene forms a carbene complex, showcasing its application in organometallic chemistry (Abernethy et al., 2000). Additionally, its utility in chlorination, oxidation, reduction, and rearrangement reactions under nearly neutral conditions highlights its broad chemical reactivity (Isobe & Ishikawa, 1999).

科学研究应用

聚合催化剂

该化学品已用于合成钌-N-杂环卡宾配合物,作为环辛烯开环复分解聚合催化剂。研究强调,N-杂环卡宾配体的结构显着影响催化效率,为设计高效催化剂提供了见解 (Delaude 等人,2002).

稳定金属配合物

该化合物已显示出在稳定高氧化态金属配合物方面的效用。一个显着的应用是它与三氯代氧代钒 (V) 的反应,形成稳定的加合物。在该化合物中观察到的独特的键合相互作用扩展了我们对 N-杂环卡宾键合能力的理解 (Abernethy 等人,2003).

研究液体结构

该化学品还用于研究熔融离子液体的结构。中子衍射被用来推导出 1,3-二甲基咪唑氯化物的结构模型,表明液体状态中存在显着的电荷有序性,类似于固态中发现的局部有序性 (Hardacre 等人,2003).

在有机金属化学中

1,3-二间甲苯基咪唑啉-1-氯化物与铟、镱和镍等各种金属的相互作用已被探索用于合成新型有机金属化合物。这些研究为这些配合物的结构和键合特性提供了有价值的见解,进一步拓宽了该化学品在化学和材料科学各个领域的潜在应用 (Cotgreave 等人,2004;Abernethy 等人,2001;Abernethy 等人,2000).

安全和危害

作用机制

Target of Action

The primary target of 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE, also known as 1,3-Dimesitylimidazolidin-1-ium chloride, is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand, which can bind with these metal pre-catalysts to form complexes .

Mode of Action

The compound interacts with its targets (metal pre-catalysts) through the formation of N-heterocyclic carbene (NHCs). This process can be controlled by irradiation at 365 nm of a mixture of 2-isopropylthioxanthone (ITX) with 1,3-bis(mesityl)imidazolium tetraphenylborate .

Biochemical Pathways

The compound, acting as an NHC ligand, forms complexes with metal pre-catalysts. These complexes show high catalytic activity . .

Result of Action

The primary result of the action of 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE is the formation of complexes with metal pre-catalysts that exhibit high catalytic activity

Action Environment

The action of 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE can be influenced by environmental factors. For instance, the formation of N-heterocyclic carbene (NHCs) can be controlled by irradiation at a specific wavelength (365 nm) . .

属性

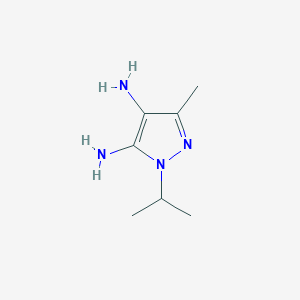

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazolidin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h9-12H,7-8,13H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOKQVAAJVEFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[NH+]2CCN(C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper describes the synthesis of a nickel complex using an NHC ligand. What is the role of 1,3-dimesitylimidazolidin-1-ium chloride in this process?

A: 1,3-Dimesitylimidazolidin-1-ium chloride acts as the precursor to the NHC ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes). In the reaction, fluorenyllithium likely deprotonates 1,3-dimesitylimidazolidin-1-ium chloride to generate the free SIMes carbene. This carbene then coordinates to the nickel center, replacing the labile difluorenyl ligands to form the final trans-bis[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichloronickel(II) complex [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)

![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)